molecular formula C16H24N2O3S B5747632 N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5747632
M. Wt: 324.4 g/mol
InChI Key: KNIYQUKTILCORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPG 37849, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. The c-Myc/Max complex plays a crucial role in the regulation of cell growth and proliferation, and its dysregulation has been implicated in the development of various types of cancer. Therefore, CPG 37849 has emerged as a promising therapeutic candidate for cancer treatment.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 exerts its anticancer effects by disrupting the c-Myc/Max complex, which is essential for the transcriptional activity of c-Myc. By inhibiting this protein-protein interaction, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can suppress the expression of c-Myc target genes that are involved in cell proliferation, survival, and metabolism. This leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to have several biochemical and physiological effects on cancer cells. For instance, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can induce the downregulation of c-Myc protein levels, which is associated with the inhibition of cell growth and proliferation. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can alter the expression of various genes involved in cell cycle regulation, DNA damage response, and apoptosis, leading to the activation of cell death pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 for lab experiments is its specificity for the c-Myc/Max complex, which makes it a valuable tool for studying the role of this complex in cancer biology. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to have low toxicity in normal cells, which is an important consideration for the development of cancer therapeutics. However, one limitation of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max complex, which could improve the efficacy and specificity of this therapeutic approach. Moreover, the identification of biomarkers that can predict the response to N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 could help to personalize cancer treatment. Finally, the combination of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 with other targeted therapies or immunotherapies could enhance its anticancer effects and overcome resistance mechanisms.

Synthesis Methods

N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can be synthesized using a multistep synthetic route that involves the reaction of various starting materials, such as cyclopentenone, 2-ethylphenylboronic acid, and methylsulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have a synergistic effect with these treatments.

properties

IUPAC Name

N-cyclopentyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-13-8-4-7-11-15(13)18(22(2,20)21)12-16(19)17-14-9-5-6-10-14/h4,7-8,11,14H,3,5-6,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIYQUKTILCORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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